

# Application Notes and Protocols for BI-78D3 In Vitro Kinase Assay

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## Compound of Interest

Compound Name: BI-78D3

Cat. No.: B1666961

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## Introduction

**BI-78D3** is a potent and selective, substrate-competitive inhibitor of c-Jun N-terminal kinase (JNK).[1][2][3] It functions by competing with JNK substrates, such as activating transcription factor 2 (ATF2), for the substrate-docking site on the kinase, thereby preventing their phosphorylation.[1][2] This mode of action provides a valuable tool for studying the physiological and pathological roles of JNK signaling. These application notes provide detailed protocols for performing an in vitro kinase assay to characterize the inhibitory activity of **BI-78D3** against JNK1 using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) methodology, such as the LanthaScreen™ platform.

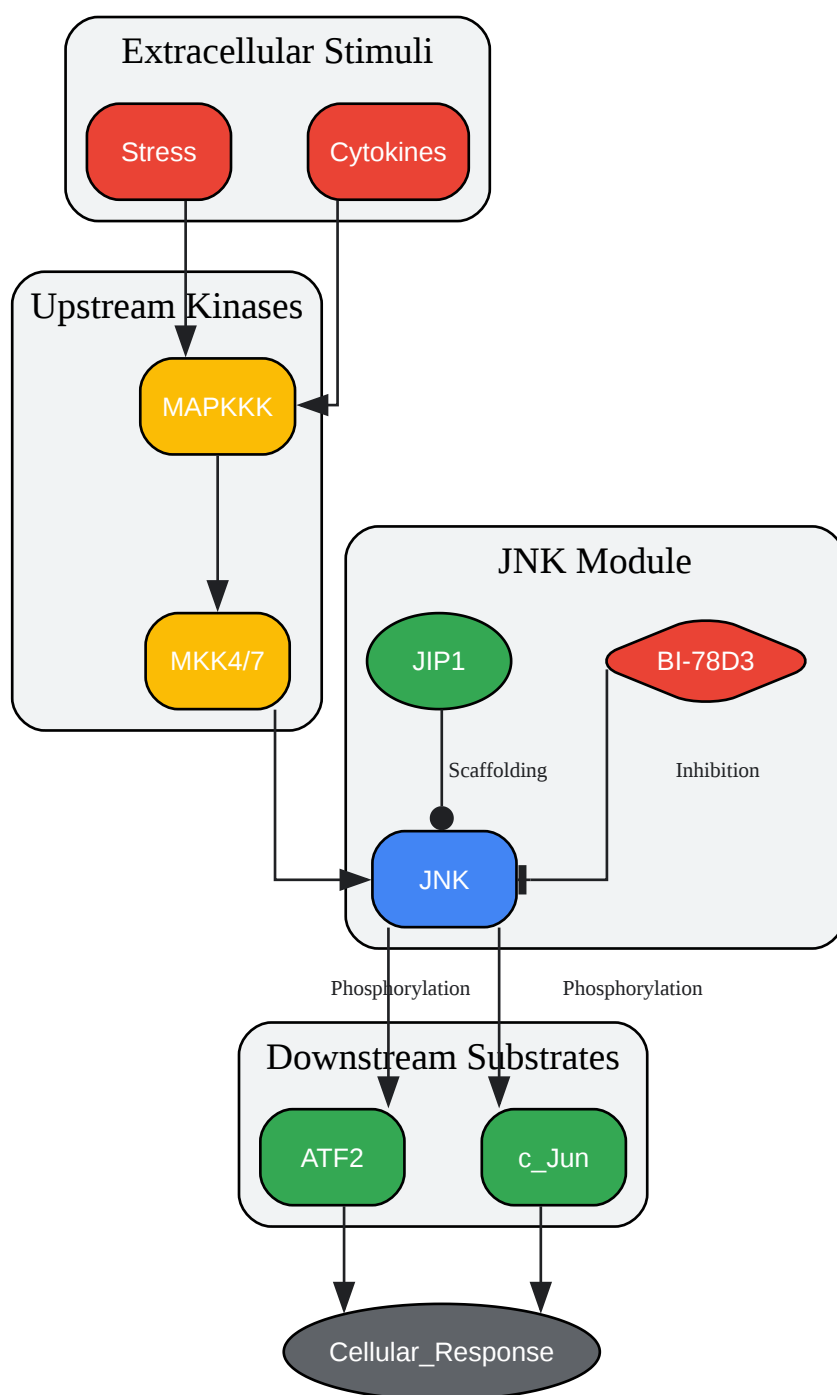
## Quantitative Data Summary

The inhibitory activity and binding affinity of **BI-78D3** have been quantified against JNK and other kinases. The following table summarizes key performance metrics.

Target	Parameter	Value	Notes
JNK1	IC50	280 nM	Inhibition of kinase activity with ATF2 as a substrate. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
JNK1-JIP1 Binding	IC50	500 nM	Inhibition of the interaction between JNK1 and the JIP1 scaffold protein. <a href="#">[1]</a> <a href="#">[2]</a>
JNK1	Ki	200 nM	Apparent inhibitor constant, competitive with ATF2. <a href="#">[1]</a> <a href="#">[2]</a>
p38 $\alpha$	Activity	>100-fold less active	Demonstrates selectivity over the closely related MAPK family member. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
mTOR	Activity	Inactive	Shows no activity against this unrelated protein kinase. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
PI3-kinase ( $\alpha$ -isoform)	Activity	Inactive	Shows no activity against this unrelated protein kinase. <a href="#">[1]</a> <a href="#">[2]</a>

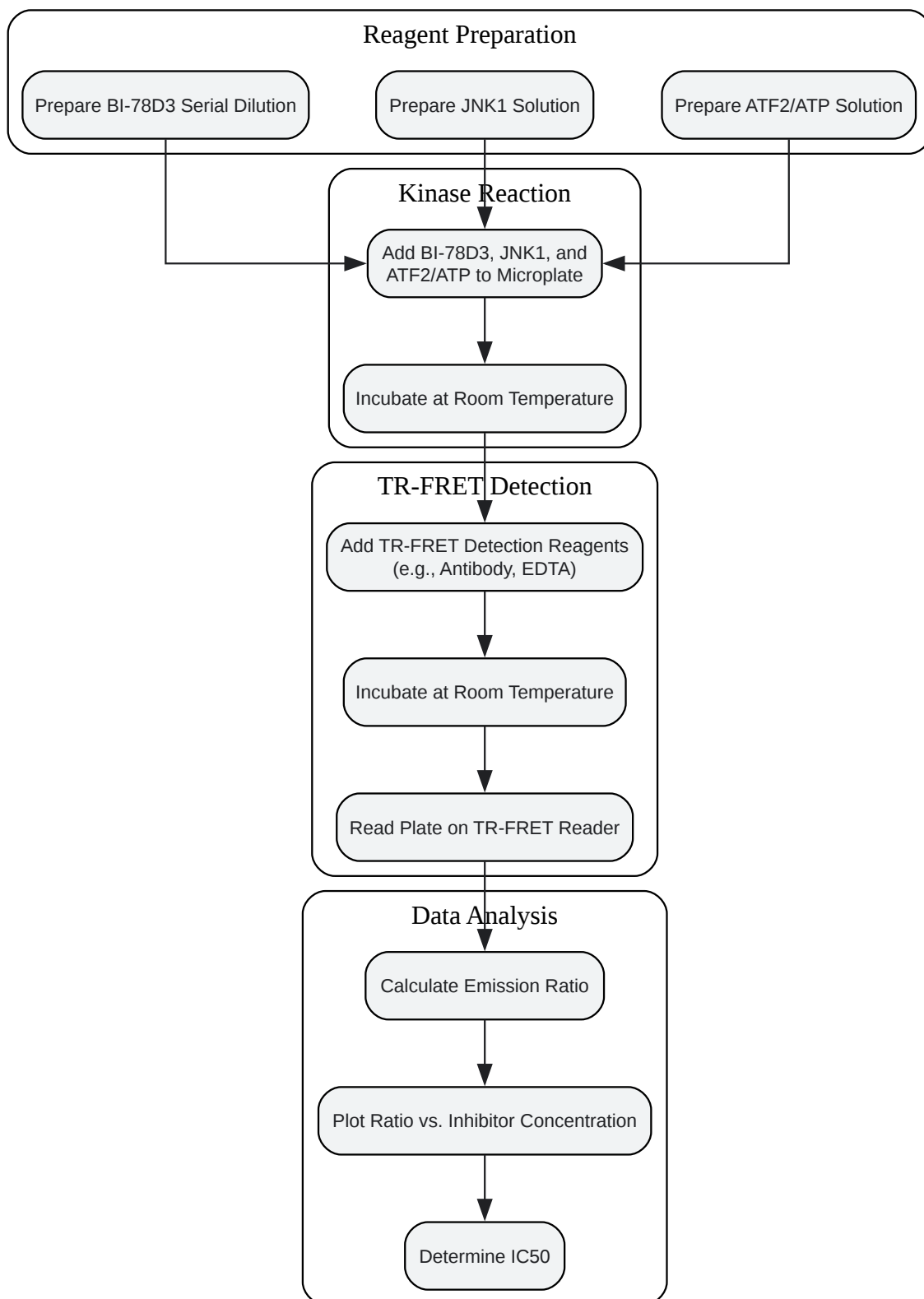
## Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental procedure, the following diagrams are provided.



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Caption: JNK Signaling Pathway and Point of Inhibition by **BI-78D3**.



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Caption: Experimental Workflow for the **BI-78D3** In Vitro Kinase Assay.

# Experimental Protocol: In Vitro JNK1 Kinase Inhibition Assay (TR-FRET)

This protocol is based on a generic LanthaScreen™ kinase activity assay format and should be optimized for specific laboratory conditions and reagent concentrations.

## 1. Materials and Reagents

- Kinase: Recombinant human JNK1
- Substrate: Fluorescein-labeled ATF2 protein/peptide
- Inhibitor: **BI-78D3**
- ATP: Adenosine 5'-triphosphate
- Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 0.01% Brij-35
- Detection Reagent: Terbium-labeled anti-phospho-ATF2 antibody
- Stop Solution: EDTA in TR-FRET dilution buffer
- Microplates: Low-volume 384-well plates (white or black)
- Plate Reader: TR-FRET compatible plate reader

## 2. Reagent Preparation

- **BI-78D3** Stock Solution: Prepare a 10 mM stock solution of **BI-78D3** in 100% DMSO.
- **BI-78D3** Serial Dilutions: Create a series of **BI-78D3** dilutions in assay buffer. It is recommended to prepare these at 4 times the final desired concentration.
- JNK1 Working Solution: Dilute recombinant JNK1 to the desired concentration in assay buffer. The optimal concentration should be determined empirically by performing a kinase titration to find the EC<sub>80</sub> (the concentration that gives 80% of the maximum signal).

- **ATF2/ATP Working Solution:** Prepare a solution containing the fluorescein-labeled ATF2 substrate and ATP in assay buffer. The concentration of ATF2 should be at or near its  $K_m$  for JNK1, and the ATP concentration should also be at or near its  $K_m$  for JNK1. These concentrations may require optimization.
- **Detection Solution:** Prepare the terbium-labeled anti-phospho-ATF2 antibody and EDTA in TR-FRET dilution buffer.

### 3. Assay Procedure

- Add 2.5  $\mu$ L of the 4X **BI-78D3** serial dilutions (or DMSO for no-inhibitor controls) to the wells of a 384-well plate.
- Add 2.5  $\mu$ L of the 4X JNK1 working solution to each well.
- Initiate the kinase reaction by adding 5  $\mu$ L of the 2X ATF2/ATP working solution to each well.
- Mix the contents of the plate gently.
- Incubate the plate at room temperature for 60 minutes.
- Stop the reaction by adding 10  $\mu$ L of the detection solution containing EDTA and the terbium-labeled antibody.
- Incubate the plate at room temperature for 30-60 minutes to allow for antibody binding.
- Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.

### 4. Data Analysis

- Calculate the TR-FRET emission ratio (Acceptor Emission / Donor Emission) for each well.
- Plot the emission ratio as a function of the logarithm of the **BI-78D3** concentration.
- Fit the data to a sigmoidal dose-response curve with a variable slope to determine the  $IC_{50}$  value, which is the concentration of **BI-78D3** that causes 50% inhibition of JNK1 activity.

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## References

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- 3. Enzyme Kinetics and Interaction Studies for Human JNK1 $\beta$ 1 and Substrates Activating Transcription Factor 2 (ATF2) and c-Jun N-terminal kinase (c-Jun) - PMC [pmc.ncbi.nlm.nih.gov]
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